molecular formula C11H9ClO4 B1267265 Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate CAS No. 39757-35-2

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Cat. No.: B1267265
CAS No.: 39757-35-2
M. Wt: 240.64 g/mol
InChI Key: PIULUHUQDVELBO-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: 4-(4-chlorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(4-chlorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, which can then interact with specific enzymes or receptors. The chlorophenyl group can also participate in binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate can be compared with other similar compounds such as:

    Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity to biological targets.

    Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: The methyl group can influence the compound’s hydrophobicity and overall reactivity.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIULUHUQDVELBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308736
Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39757-35-2
Record name Methyl 4-chloro-α,γ-dioxobenzenebutanoate
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Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Synthesis routes and methods I

Procedure details

Dimethyl oxalate (23.6 g, 200 mmol) was placed in a 500 mL three-necked round bottom flask, and dissolved in diethyl ether (200 mL). To the stirred solution was added 25 weight % sodium methoxide in methanol (48 mL, 210 mmol) via an addition funnel over a 2 minute period. Next, 4'-chloroacetophenone (25.94 g, 200 mmol) was dissolved in diethyl ether (50 mL), and added to the reaction dropwise over 3 minutes. After stirring overnight (18 hours), 1N HCl (400 mL) and ethyl acetate (750 mL) were added. The organic layer was collected, washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to give 45.7 g of a yellow solid. The solid was recrystallized from ethyl acetate and iso-octane to give 23 g, 48% of the dione, mp 108.5°-110.5° C.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25.94 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dimethyl oxalate (15.27 g, 0.129 mol) and 4'-chloroacetophenone (20.0 g, 0.129 mol) were diluted with methanol (300 mL) and sodium methoxide (25 wt. % in methanol, 70 mL) was added in one portion. The reaction was stirred at room temperature for 16 hours (the reaction became an insoluble mass during this time). The solid was mechanically broken up, hydrochloric acid (conc. 70 mL) was added, and the white suspension was stirred vigorously at room temperature for 1 hour. The suspension was cooled to 0 ° C. and held for 0.5 hour. The solid was filtered, and the filter cake was washed with cold water (100 mL). Upon drying, methyl-4-[4-(chloro)phenyl]-2,4-dioxobutanoate was obtained (16.94 g, 54.4%) as the enol: mp 108.5°-110.5 ° C. 1H NMR (CDCl3 /300 MHz) δ 7.94 (d, J=8.66 Hz, 2H), 7.48 (d, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H), 3.48 (s, 1H).
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dimethyl oxalate (15.27 g, 0.129 mol) and 4'-chloroacetophenone (20.0 g, 0.129 mol) were charged to a 500 mL round-bottom flask, with provisions made for magnetic stirring, and diluted with methanol (300 mL). Sodium methoxide (25% in methanol, 70 mL) was added in one portion. The reaction was stirred at room temperature for 16 hours. The reaction became an insoluble mass during this time. The solid was mechanically broken up, then concentrated hydrochloric acid (70 mL) was added, and the white suspension was stirred vigorously at room temperature for sixty minutes. The suspension was cooled to 0° C. and held for 30 minutes. The solid was filtered, and the filter cake was washed with cold water (100 mL). Upon drying, methyl 4-[4-(chloro)phenyl]-2,4-dioxobutanoate was obtained (16.94 g, 54.4%) as the enol: 1H NMR (CDCl3 /300 MHz) 7.94 (d, J=8.66 Hz, 2H), 7.48 (d, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H), 3.48 (s, 1H).
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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